molecular formula C17H19NO B2384245 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1519448-80-6

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2384245
M. Wt: 253.345
InChI Key: OGCXEUSPCWTAFN-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline, also known as Resorufin benzyl ether, is a fluorogenic substrate widely used for monitoring cytochrome P450 (CYP450) activities in cell extracts and solutions . It is the model substrate for 7-Benzoxyresorufin-O-dealkylase (BROD) assays .


Synthesis Analysis

The synthesis of this compound involves the use of a sulfonate resin solid acid catalyst (HND-580) under microwave conditions . The process is efficient and environmentally friendly, reducing the reaction time and improving production efficiency .


Molecular Structure Analysis

The molecular structure of this compound is complex and detailed analysis would require advanced techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, in the Algar–Flynn–Oyamada reaction mechanism, the calculation of thermodynamic parameters for the key reaction steps pointed to a mechanism involving chalcone epoxides as intermediates .

Scientific Research Applications

  • Dendrimer Synthesis

    • Field: Chemistry
    • Application: Dendrimers are globular nano-macromolecules with well-specified, uniform, and integrated structures including tree-like arms or branches . Benzyloxy compounds can be used in the synthesis of these dendrimers .
    • Method: The synthesis of dendrimers involves a series of chemical reactions, including the condensation of benzyloxy compounds with various aminophenol derivatives .
    • Results: Dendrimers have unique behaviors and are used in a broad range of biomedical and industrial applications .
  • Antioxidant and Antimicrobial Activity

    • Field: Biomedical Research
    • Application: Transition metal complexes derived from Schiff base ligands of benzyloxy compounds have been studied for their in vitro antioxidant and antimicrobial activities .
    • Method: The compounds were synthesized and then evaluated for their antioxidant activity and antimicrobial activities against various bacterial and fungal strains .
    • Results: The synthesized metal (II) complexes showed high potency in decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The metal (II) complexes were also found to be more noxious than free Schiff base ligands against various bacterial and fungal strains .
  • Multi-Targeting Inhibitors for Alzheimer’s Disease

    • Field: Biomedical Research
    • Application: A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
    • Method: The researchers studied single-point modifications at the benzyloxy or at the basic moiety .
    • Results: The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
  • Benzylic Oxidations and Reductions

    • Field: Organic Chemistry
    • Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
    • Method: The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions .
    • Results: The oxidative degradation does not occur if the benzylic position is completely substituted .
  • Antioxidant, Antimicrobial, and Anti-inflammatory Activities

    • Field: Biomedical Research
    • Application: Transition metal (II) complexes derived from heterocyclic Schiff base ligands of benzyloxy compounds have been studied for their antioxidant, antimicrobial, and anti-inflammatory activities .
    • Method: The compounds were synthesized and then evaluated for their antioxidant activity and antimicrobial activities against various bacterial and fungal strains . The anti-inflammatory activities of the synthesized compounds were evaluated by serial dilution and egg albumin assays .
    • Results: The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
  • Protection of Carboxylic Acids

    • Field: Organic Chemistry
    • Application: Benzyloxy compounds can be used in the protection of carboxylic acids .
    • Method: Triethylamine mediates esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .
    • Results: Alcohols, phenols, amides, and other sensitive functionality are not affected; a dual role for triethylamine as a promoter and a scavenger is postulated .

Future Directions

The future directions for this compound could involve further investigations in the search for novel, effective, and selective MAO-B inhibitors . Additionally, it could be beneficial for further investigations in the search for potent lipoxygenase inhibitors .

properties

IUPAC Name

1-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-17-11-16(8-7-15(17)9-10-18-13)19-12-14-5-3-2-4-6-14/h2-8,11,13,18H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCXEUSPCWTAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1519448-80-6
Record name 7-(benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline
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